molecular formula C15H23NO2S B2486889 N-cycloheptyl-3,4-dimethylbenzenesulfonamide CAS No. 731795-78-1

N-cycloheptyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2486889
CAS No.: 731795-78-1
M. Wt: 281.41
InChI Key: MJJRIGBITRRRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C15H23NO2S. It is a sulfonamide derivative, characterized by the presence of a cycloheptyl group attached to the nitrogen atom and two methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cycloheptyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The cycloheptyl and dimethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-cyclohexyl-3,4-dimethylbenzenesulfonamide
  • N-cyclooctyl-3,4-dimethylbenzenesulfonamide
  • N-cyclopentyl-3,4-dimethylbenzenesulfonamide

Comparison: N-cycloheptyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which provides a distinct steric and electronic environment compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-cycloheptyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRIGBITRRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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